molecular formula C10H16O5S B8768734 (5-Acetoxy-1,3-oxathiolan-2-YL)methyl butyrate

(5-Acetoxy-1,3-oxathiolan-2-YL)methyl butyrate

Cat. No. B8768734
M. Wt: 248.30 g/mol
InChI Key: ZRDBSYAWEPHALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Acetoxy-1,3-oxathiolan-2-YL)methyl butyrate is a useful research compound. Its molecular formula is C10H16O5S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Acetoxy-1,3-oxathiolan-2-YL)methyl butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Acetoxy-1,3-oxathiolan-2-YL)methyl butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

(5-acetyloxy-1,3-oxathiolan-2-yl)methyl butanoate

InChI

InChI=1S/C10H16O5S/c1-3-4-8(12)13-5-10-15-9(6-16-10)14-7(2)11/h9-10H,3-6H2,1-2H3

InChI Key

ZRDBSYAWEPHALC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1OC(CS1)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25 (0.50 g, 2.5 mmol) in anhydrous THF (15 ml) at −5 to −10° C., a solution of 1.0 M lithium tri-t-butoxy aluminum hydride in THF (2.7 ml) was added by syringe pump over 2 hours, while the temperature was maintained at −5 to −10° C. Upon completion of addition, the solution was allowed to stand at 3° C. for 18 hours, and was then warmed to room temperature. DMAP (1.7 mmole, 0.20 g) and acetic anhydride (25.0 mmole, 2.4 ml) were added and the resulting orange solution was stirred at ambient temperature for 3 hours, at which point concentrated NaHCO3 (25 ml) was added. After stirring for 1 hour, the phases were separated, and the aqueous phase was extracted with two additional portions of AcOEt. The organic fractions were combined, dried (MgSO4), filtered and evaporated to afford crude product (0.77 g). After flash chromatography (20 g of silica gel with 20% ethyl acetate in hexane), compound 26 (0.50 g, 2.0 mmol, 80%) was isolated as an oil: TLC (25% ethyl acetate:hexane)—one spot with Rf=0.51; 1H-nmr (CDCl3)—compatible with structure.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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